molecular formula C7H12N2O4 B11715455 (E)-N-[(methoxycarbonyl)imino](tert-butoxy)formamide

(E)-N-[(methoxycarbonyl)imino](tert-butoxy)formamide

Cat. No.: B11715455
M. Wt: 188.18 g/mol
InChI Key: SHGMXVAFAFDOOE-UHFFFAOYSA-N
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Description

(E)-N-(methoxycarbonyl)iminoformamide is an organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(methoxycarbonyl)iminoformamide typically involves the reaction of tert-butyl isocyanate with methoxycarbonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediates and to prevent side reactions.

Industrial Production Methods

Industrial production of (E)-N-(methoxycarbonyl)iminoformamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(methoxycarbonyl)iminoformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum oxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or esters.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted formamides or carbamates.

Scientific Research Applications

(E)-N-(methoxycarbonyl)iminoformamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(methoxycarbonyl)iminoformamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The pathways involved in its mechanism of action include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-hydroxycarbamate: Similar in structure but with a hydroxyl group instead of a methoxycarbonyl group.

    tert-Butyl carbamate: Lacks the imino group present in (E)-N-(methoxycarbonyl)iminoformamide.

    N-tert-Butoxycarbonylhydroxylamine: Contains a hydroxylamine group instead of the imino group.

Uniqueness

(E)-N-(methoxycarbonyl)iminoformamide is unique due to its combination of functional groups, which provides it with distinct reactivity and potential applications. The presence of both methoxycarbonyl and tert-butoxy groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

tert-butyl N-methoxycarbonyliminocarbamate

InChI

InChI=1S/C7H12N2O4/c1-7(2,3)13-6(11)9-8-5(10)12-4/h1-4H3

InChI Key

SHGMXVAFAFDOOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=NC(=O)OC

Origin of Product

United States

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